2,7-Dioctylfluorene
Overview
Description
2,7-Dioctylfluorene is an organic compound belonging to the fluorene family, characterized by the presence of two octyl groups attached to the 2 and 7 positions of the fluorene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dioctylfluorene can be synthesized through several methods, with one of the most common being the Suzuki cross-coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-dioctylfluorene with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki cross-coupling reactions in continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of rotating packed bed reactors has been explored to enhance mixing and mass transfer, further improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dioctylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated, nitrated, and sulfonated fluorene derivatives.
Scientific Research Applications
2,7-Dioctylfluorene has a wide range of applications in scientific research, including:
Optoelectronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Biological Imaging: Employed as a fluorescent probe in biological imaging and biosensing applications.
Material Science: Utilized in the development of conjugated polymers for electronic and optoelectronic devices.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2,7-Dioctylfluorene exerts its effects is primarily related to its ability to interact with light and other molecules. In optoelectronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. The interaction with light involves the absorption of photons, leading to electronic excitation and subsequent emission of light upon relaxation .
In biological applications, this compound can interact with biomolecules through non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions facilitate its use as a fluorescent probe for imaging and sensing .
Comparison with Similar Compounds
2,7-Dioctylfluorene can be compared with other similar compounds, such as:
9,9-Dioctylfluorene: Similar in structure but lacks the 2,7-substitution, resulting in different photophysical properties.
2,7-Dibromo-9,9-dioctylfluorene: A precursor in the synthesis of this compound, used in cross-coupling reactions.
2,7-Diamino-9,9-dioctylfluorene: Contains amino groups at the 2 and 7 positions, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it highly suitable for optoelectronic applications.
Properties
IUPAC Name |
2,7-dioctyl-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWTNFHJYHQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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